4,5,6-Trimethoxyindolin-3-one
Overview
Description
4,5,6-Trimethoxyindolin-3-one is a chemical compound with the molecular formula C11H13NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound contains three methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethoxyindolin-3-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound, such as a ketone or aldehyde, under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethoxyindolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4,5,6-Trimethoxyindolin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: The compound has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxyindolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, the methoxy groups can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
4,5,6-Trimethoxyindolin-3-one can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxyindole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
4,5,6-trimethoxy-1,2-dihydroindol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-8-4-6-9(7(13)5-12-6)11(16-3)10(8)15-2/h4,12H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYWKSYOZSAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CNC2=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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